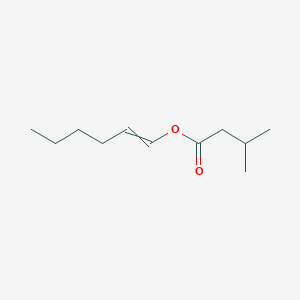
hex-1-enyl 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-1-enyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is no exception, contributing to the characteristic aromas of various fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hex-1-enyl 3-methylbutanoate can be synthesized through the esterification reaction between hex-1-enol and 3-methylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Hex-1-enyl 3-methylbutanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohols.
Oxidation: Though less common, oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: Hex-1-enol and 3-methylbutanoic acid.
Reduction: Hex-1-enol and 3-methylbutanol.
Oxidation: Hex-1-enoic acid and 3-methylbutanoic acid.
Applications De Recherche Scientifique
Hex-1-enyl 3-methylbutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of hex-1-enyl 3-methylbutanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can act as a signaling molecule, attracting insects to plants . The ester bond in this compound is susceptible to hydrolysis, which can release the active alcohol and acid components .
Comparaison Avec Des Composés Similaires
Hex-1-enyl 3-methylbutanoate is similar to other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its pineapple-like aroma and used in flavorings.
Isopropyl butanoate: Used in fragrances and flavorings.
Uniqueness
What sets this compound apart is its specific combination of hex-1-enol and 3-methylbutanoic acid, which imparts a unique fruity aroma that is distinct from other esters .
Propriétés
Numéro CAS |
84818-97-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
hex-1-enyl 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3 |
Clé InChI |
VDCZNJPCWOXBSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=COC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


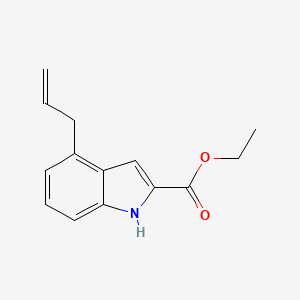
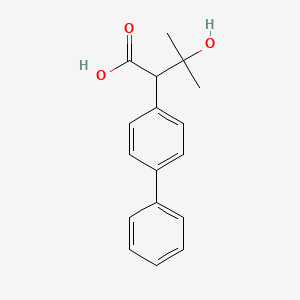
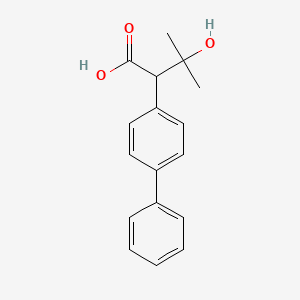
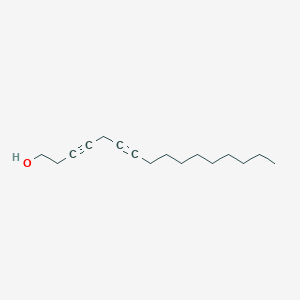
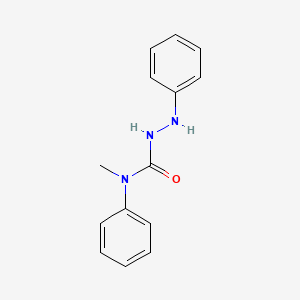
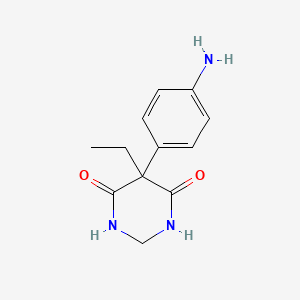
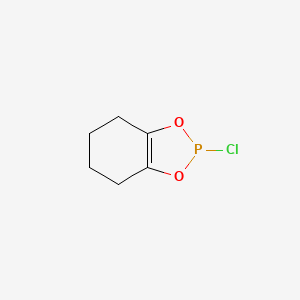

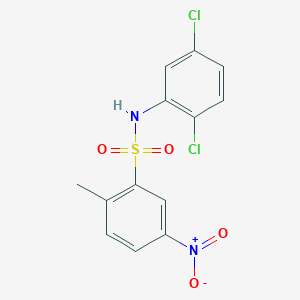
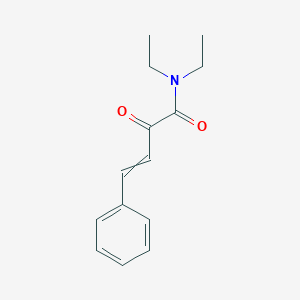
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
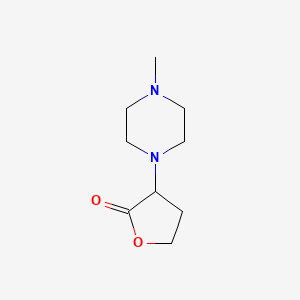
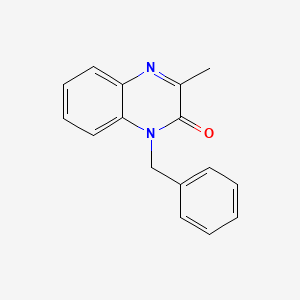
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
